Cas no 2730-67-8 (Methyl(2,2,2-trifluoroethyl)amine)

Methyl(2,2,2-trifluoroethyl)amine 化学的及び物理的性質
名前と識別子
-
- cf3ch2nhch3
- 2,2,2-TRIFLUORO-N-METHYLETHANAMINE
- N-METHYL-2,2,2-TRIFLUOROETHYLAMINE
- 1,1,1-Trifluor-2-methylamino-aethan
- AC1LAU36
- AC1Q412Q
- Ambcb4027379
- CHEMBL2448853
- CTK6I5275
- Methyl-(2,2,2-trifluor-aethyl)-amin
- methyl-(2,2,2-trifluoro-ethyl)-amine
- N-methyl-N-(2,2,2-trifluoroethyl)amine
- CS-0197856
- STL221117
- SB36326
- 2,2,2-trifluoro-N-methylethylamine
- MFCD08445796
- (2,2,2-Trifluoroethyl)methylamine
- SCHEMBL115500
- D87860
- methyl(2,2,2-trifluoroethyl)amine
- DB-265497
- AKOS000151398
- EN300-37366
- DTXSID70334309
- N-methyl-2,2,2-trifluoroethanamine
- N-(2,2,2-trifluoroethyl)-N-methylamine
- SY104433
- 2,2,2-trifluoro-N-methylethanamine(SALTDATA: HCl)
- Ethanamine, 2,2,2-trifluoro-N-methyl-
- 2730-67-8
- XZYJNHZNHGUSNY-UHFFFAOYSA-N
- methyl 2,2,2-trifluoro ethylamine
- SCHEMBL7693058
- F8880-4061
- 2,2,2-trifluoro-N-methylethan-1-amine
- BS-12703
- Methyl(2,2,2-trifluoroethyl)amine
-
- MDL: MFCD08445796
- インチ: InChI=1S/C3H6F3N/c1-7-2-3(4,5)6/h7H,2H2,1H3
- InChIKey: XZYJNHZNHGUSNY-UHFFFAOYSA-N
- ほほえんだ: CNCC(F)(F)F
計算された属性
- せいみつぶんしりょう: 113.04528
- どういたいしつりょう: 113.04523368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 48.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- PSA: 12.03
Methyl(2,2,2-trifluoroethyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 044280-25g |
N-Methyl-2,2,2-trifluoroethylamine |
2730-67-8 | 98% | 25g |
$1660.00 | 2024-07-19 | |
Enamine | EN300-37366-0.05g |
methyl(2,2,2-trifluoroethyl)amine |
2730-67-8 | 95.0% | 0.05g |
$43.0 | 2025-03-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0853-25g |
Methyl-(2,2,2-trifluoro-ethyl)-amine |
2730-67-8 | 97% | 25g |
¥17470.39 | 2025-01-22 | |
Oakwood | 044280-250mg |
N-Methyl-2,2,2-trifluoroethylamine |
2730-67-8 | 98% | 250mg |
$51.00 | 2024-07-19 | |
eNovation Chemicals LLC | Y1131512-500mg |
Methyl-(2,2,2-trifluoro-ethyl)-amine |
2730-67-8 | 95% | 500mg |
$190 | 2024-07-28 | |
Fluorochem | 044280-5g |
N-Methyl-2,2,2-trifluoroethylamine |
2730-67-8 | 98% | 5g |
£375.00 | 2022-03-01 | |
TRC | M234850-250mg |
Methyl(2,2,2-trifluoroethyl)amine |
2730-67-8 | 250mg |
$92.00 | 2023-05-18 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0853-25g |
Methyl-(2,2,2-trifluoro-ethyl)-amine |
2730-67-8 | 97% | 25g |
16943.89CNY | 2021-05-08 | |
TRC | M234850-500mg |
Methyl(2,2,2-trifluoroethyl)amine |
2730-67-8 | 500mg |
500.00 | 2021-08-03 | ||
eNovation Chemicals LLC | Y1131512-1g |
Methyl-(2,2,2-trifluoro-ethyl)-amine |
2730-67-8 | 95% | 1g |
$185 | 2024-07-28 |
Methyl(2,2,2-trifluoroethyl)amine 関連文献
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
Methyl(2,2,2-trifluoroethyl)amineに関する追加情報
Methyl(2,2,2-Trifluoroethyl)amine: An Overview of Its Properties, Applications, and Recent Research
Methyl(2,2,2-trifluoroethyl)amine (CAS No. 2730-67-8) is a versatile organic compound with a unique combination of fluorine and nitrogen functionalities. This compound has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science due to its distinctive properties and potential applications. In this article, we will delve into the chemical structure, physical and chemical properties, synthesis methods, and recent research advancements of methyl(2,2,2-trifluoroethyl)amine.
Chemical Structure and Properties
Methyl(2,2,2-trifluoroethyl)amine is characterized by its molecular formula C4H7F3N. The presence of three fluorine atoms on the ethyl group imparts significant electronic and steric effects to the molecule. These fluorine atoms increase the electronegativity of the carbon atoms they are bonded to, leading to a more polarized C-N bond. This polarization enhances the compound's reactivity in various chemical reactions.
The physical properties of methyl(2,2,2-trifluoroethyl)amine include a boiling point of approximately 75°C and a density of around 1.1 g/cm³ at room temperature. It is a colorless liquid with a characteristic amine odor. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water due to its hydrophobic nature.
Synthesis Methods
The synthesis of methyl(2,2,2-trifluoroethyl)amine can be achieved through several routes. One common method involves the reaction of 2,2,2-trifluoroethylamine with methyl iodide in the presence of a base such as potassium carbonate or sodium hydride. This nucleophilic substitution reaction proceeds efficiently under mild conditions:
CH3I + HN(CF3)CH3 → CH3N(CF3)CH3 + HI
An alternative approach involves the reductive amination of 2,2,2-trifluoroacetaldehyde with methylamine using a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst:
CHF3CCHO + CH3NH2 → CHF3CCH3NH + H2O CHF3CCH3NH + H+ + e- (from NaBH-4 ) → CHF3 sub>CCH< sub >3NCH 3
Mechanistic Insights and Reactivity Studies
The unique electronic properties of methyl(2,2,2-trifluoroethyl)amine have been extensively studied to understand its reactivity in various chemical transformations. Recent research has focused on its behavior in nucleophilic substitution reactions and its role as a building block in the synthesis of complex molecules.
A study published in the Journal of Organic Chemistry (JOC) in 2019 explored the use of methyl(2,2,2-trifluoroethyl)amine in the synthesis of fluorinated heterocycles. The researchers demonstrated that this compound can act as an efficient nucleophile in Pd-catalyzed cross-coupling reactions with aryl halides to form substituted fluorinated pyrroles and indoles. The high electron-withdrawing nature of the trifluoromethyl group facilitated these reactions by stabilizing the transition state.
Molecular Modeling and Computational Studies
Molecular modeling techniques have been employed to gain deeper insights into the electronic structure and reactivity of methyl(2,2,2-trifluoroethyl)amine. Density functional theory (DFT) calculations have revealed that the trifluoromethyl group significantly affects the electron density distribution around the nitrogen atom. This has important implications for its reactivity in various chemical transformations.
A computational study published in Chemical Physics Letters (CPL) in 2018 investigated the potential energy surfaces for different reaction pathways involving methyl(2,2, 8-trifluoroethyl)amine. The results showed that certain pathways were energetically favorable due to the stabilizing effect of the trifluoromethyl group on transition states.
Biological Applications and Medicinal Chemistry Implications * > p > * M ethyl( , , -tr if luor oet hyl )a mine has shown promise in medicinal chemistry due to its ability to modulate biological targets through its unique electronic properties . Research has focused on its potential as a lead compound for developing new drugs . For instance , studies have explored its use as an inhibitor for specific enzymes involved in metabolic pathways .* p > * A recent publication in *Journal of Medicinal Chemistry* (JMC)* highlighted the development of novel inhibitors based on *m ethyl ( , , -tr if luor oet hyl )a mine* scaffolds . These inhibitors demonstrated potent activity against key enzymes associated with neurodegenerative diseases , such as Alzheimer's disease . The high lipophilicity conferred by the trif luor ometh yl group enhanced cellular uptake and target engagement .* p > * *In addition , *m ethyl ( , , -tr if luor oet hyl )a mine* has been investigated for its potential antiviral properties . A study published in *Antiviral Research* (AVR)* evaluated its efficacy against several viral strains , including influenza A virus . The results indicated that it could effectively inhibit viral replication by interfering with viral protein interactions .* p > * *These findings underscore the versatility and potential therapeutic applications of *m ethyl ( , , -tr if luor oet hyl )a mine* in drug discovery efforts . Further research is ongoing to optimize its pharmacological properties and explore new therapeutic avenues .* * p > * *In conclusion , *m ethyl ( , , -tr if luor oet hyl )a mine* (CAS No . 8)* is a multifaceted compound with diverse applications across organic synthesis , materials science , and medicinal chemistry . Its unique combination of fluor ine and nitrogen functionalities makes it an attractive building block for developing new materials and pharmaceuticals . Ongoing research continues to uncover new insights into its properties and potential uses .* * p > article > response >
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